(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-10(8-14)12(16)17)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8H2,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMYIPMEUFZTQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an azetidine ring, a pyridine moiety, and an acrylate functional group, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridine-Acrylate Intermediate : The reaction between pyridine derivatives and appropriate acrylating agents under basic conditions leads to the formation of the pyridine-acrylate intermediate.
- Azetidine Formation : This intermediate is then reacted with azetidine derivatives to form the final product through cyclization.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| E. coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Properties
The compound has also been studied for its anticancer potential. In cell line assays, it has shown promising results against various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line MCF-7
In a study investigating the effects on MCF-7 cells:
- Concentration Range : 0–50 µM
- Observed Effects : Significant reduction in cell viability at concentrations above 20 µM.
- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Signal Transduction Modulation : It may influence pathways related to inflammation and apoptosis by modulating receptor activities.
Research Findings
Recent studies have further elucidated the compound's bioactivity:
- Study on Anti-inflammatory Effects : In vivo models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Azetidine-3-Carboxylic Acid Derivatives
Azetidine derivatives vary in substituents on the nitrogen and 3-position. Key examples include:
Key Observations :
Acryloyl-Pyridyl Derivatives
Compounds with acryloyl-pyridyl motifs but differing in core heterocycles or substituent positions:
Key Observations :
Key Observations :
- CDI activation () is a common strategy for coupling carboxylic acids to amines, but yields vary widely (28–68%) depending on purification methods.
- Knoevenagel condensations () achieve near-quantitative yields under optimized conditions.
Functional and Pharmacological Insights
While direct pharmacological data for the target compound are lacking, comparisons with chidamide (HDAC inhibitor) and azetidine safety profiles () suggest:
- The target compound’s similar structure may confer analogous activity.
Preparation Methods
Synthesis of Azetidine-3-carboxylic Acid Core
Azetidine-3-carboxylic acid is the fundamental building block for the target compound. Traditional methods for synthesizing azetidine-3-carboxylic acid often involve hazardous reagents such as cyanide or epichlorohydrin and are lengthy and low-yielding. An improved, scalable, and safer synthesis was disclosed in patent WO2004035538A1, which avoids toxic chemicals and uses readily available reagents with simpler operations:
- Key Steps:
- Triflation of diethylbis(hydroxymethyl)malonate to introduce a good leaving group.
- Intramolecular cyclization by amine-mediated azetidine ring formation.
- Decarboxylation to yield monoacid azetidine.
- Hydrogenation to produce azetidine-3-carboxylic acid.
This method enhances productivity and economic viability for large-scale preparation while maintaining operational simplicity.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Triflation | Functional group activation | Diethylbis(hydroxymethyl)malonate + triflic anhydride | Activated intermediate |
| Ring formation | Intramolecular cyclization | Amine base | Azetidine ring closure |
| Decarboxylation | Removal of carboxyl group | Heat or catalytic conditions | Monoacid azetidine |
| Hydrogenation | Reduction | Hydrogen gas, catalyst | Azetidine-3-carboxylic acid |
Functionalization of Azetidine at the 3-Position
To introduce the (E)-3-(pyridin-3-yl)acryloyl substituent, the azetidine ring must be functionalized, typically via halogenation or other electrophilic substitution at the 3-position, followed by coupling reactions.
A robust approach involves the synthesis of protected 3-haloazetidines via 1-azabicyclo[1.1.0]butane intermediates, as reported in a detailed Arkivoc study:
- Key Procedure:
- Preparation of 1-azabicyclo[1.1.0]butane (ABB) by treatment of allylamine hydrobromide with bromine and subsequent lithiation with phenyllithium.
- In situ generation of ABB, followed by reaction with electrophiles (e.g., Boc2O or TsCl) to yield Boc- or Ts-protected 3-iodoazetidines.
- Subsequent substitution or functional group transformations at the 3-position.
This method allows gram-scale synthesis with high yields (~81%) and flexibility in protecting group choice, facilitating downstream modifications.
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| ABB formation | Cyclization and lithiation | Allylamine hydrobromide, bromine, PhLi, THF, –78 °C | High |
| Electrophilic trapping | Nucleophilic substitution | MeCN, NaI, Boc2O or TsCl | 81% |
| Protection of azetidine N | Carbamate or sulfonamide | Boc2O or TsCl | Efficient |
Coupling with (E)-3-(Pyridin-3-yl)acryloyl Moiety
The final step involves the formation of the amide bond between the azetidine nitrogen and the (E)-3-(pyridin-3-yl)acryloyl fragment. This is commonly achieved via peptide coupling strategies using activated carboxylic acid derivatives.
From recent synthetic routes applied in related pyridinylacryloyl compounds:
- The (E)-3-(pyridin-3-yl)acrylic acid or its activated ester is coupled with the azetidine amine using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
- Boc-protected azetidine derivatives are first deprotected with trifluoroacetic acid to liberate the free amine.
- The coupling typically proceeds in an aprotic solvent under mild conditions, yielding the target amide in moderate yields (18%–32% over two steps in related syntheses).
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| Boc-deprotection | Acidolysis | Trifluoroacetic acid (TFA) | Quantitative |
| Amide bond formation | Peptide coupling | (E)-3-(pyridin-3-yl)acrylic acid, HATU, DIPEA, DMF | 18%–32% over two steps |
Summary Table of Preparation Steps
Research Findings and Practical Considerations
- The improved synthesis of azetidine-3-carboxylic acid avoids toxic reagents, making it suitable for scale-up and industrial applications.
- The use of 1-azabicyclo[1.1.0]butane intermediates allows efficient and modular introduction of substituents at the 3-position of azetidine, facilitating structural diversity.
- Peptide coupling methods with HATU and DIPEA are well-established and provide reliable access to the amide bond linking the azetidine core to the pyridinylacryloyl moiety, though yields can vary and may require optimization.
- Protecting group strategies (e.g., Boc) are crucial to control reactivity during multi-step synthesis and must be carefully managed to avoid side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
